molecular formula C16H25BO2 B2857582 4-sec-Butylphenylboronic acid pinacol ester CAS No. 1268242-41-6

4-sec-Butylphenylboronic acid pinacol ester

Cat. No.: B2857582
CAS No.: 1268242-41-6
M. Wt: 260.18
InChI Key: KFJSDLRVUFZWGX-UHFFFAOYSA-N
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Description

4-sec-Butylphenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-sec-Butylphenylboronic acid pinacol ester, also known as 2-(4-(sec-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in SM couplings as replacements for unstable boronic acids .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide array of diverse molecules with high enantioselectivity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound is only marginally stable in water . Also, its decomposition via protodeboronation can be very rapid . Therefore, it should be stored in a cool, dry, and well-ventilated area, protected from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-sec-Butylphenylboronic acid pinacol ester typically involves the reaction of 4-sec-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent hydrolysis .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-sec-Butylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-sec-Butylphenylboronic acid pinacol ester is extensively used in:

    Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds.

    Biology: In the synthesis of biologically active molecules and drug intermediates.

    Medicine: As a precursor in the development of boron-containing drugs for cancer therapy.

    Industry: In the production of advanced materials and polymers.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methylphenylboronic acid pinacol ester
  • 4-Ethylphenylboronic acid pinacol ester

Comparison: 4-sec-Butylphenylboronic acid pinacol ester is unique due to its sec-butyl group, which provides steric hindrance and influences its reactivity. Compared to phenylboronic acid pinacol ester, it offers different electronic properties and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-7-12(2)13-8-10-14(11-9-13)17-18-15(3,4)16(5,6)19-17/h8-12H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJSDLRVUFZWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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